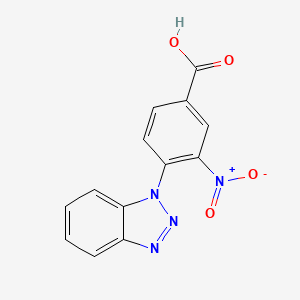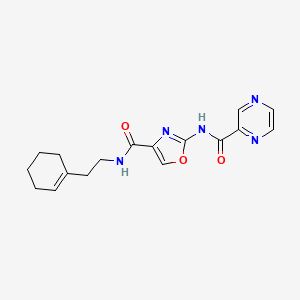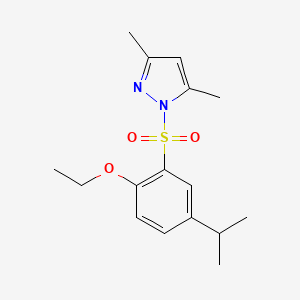![molecular formula C24H19FN4O4S B2769239 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-42-8](/img/no-structure.png)
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex quinoline and pyrimidine derivatives often involves multi-step reactions, including nitration, cyclization, and functional group transformations. For example, the synthesis of 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, a compound designed as an NMDA receptor antagonist, illustrates a typical process involving nitration, amination, reduction, and cyclization steps to achieve the target compound (L. Xun, Hu Qing-ping, 2004). Similarly, the development of new ring systems derived from 4,5-diaminobenzo[b]thiophen showcases the complexity and versatility of synthetic strategies for heterocyclic compounds (N. Chapman, K. Clarke, K. Sharma, 1971).
Potential Applications
Quinoline and pyrimidine derivatives have been extensively studied for their biological activities, including antibacterial and antiviral properties. For instance, a study on the synthesis of quinoline scaffolds and their anti-microbial properties demonstrated that these compounds exhibited significant antibacterial activities against various bacterial strains, indicating their potential as drug candidates for new antibacterial agents (S. Mubeen, A. Rauf, A. M. Qureshi, 2018). Additionally, compounds like hexahydropyrimido[5,4-c]quinoline-2,5-diones have been evaluated for their antioxidant activities, showing the potential for therapeutic use in oxidative stress-related conditions (L. Ismaili, A. Nadaradjane, L. Nicod, C. Guyon, A. Xicluna, J. Robert, B. Refouvelet, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the desired tetrahydropyrimidoquinoline intermediate. The thiol group is then introduced using 4-nitrobenzyl chloride, followed by cyclization to form the final product.", "Starting Materials": [ "3-fluoroaniline", "4-nitrobenzaldehyde", "2-chloro-4,6-dimethoxypyrimidine", "4-nitrobenzyl chloride" ], "Reaction": [ "Condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with 2-chloro-4,6-dimethoxypyrimidine to form the tetrahydropyrimidoquinoline intermediate", "Introduction of the thiol group using 4-nitrobenzyl chloride", "Cyclization to form the final product" ] } | |
| 537043-42-8 | |
Molekularformel |
C24H19FN4O4S |
Molekulargewicht |
478.5 |
IUPAC-Name |
5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |
InChI-Schlüssel |
BEKPITIPXQVYGZ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)

![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)
